N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide
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Overview
Description
N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide, also known as L-741,626, is a selective antagonist of the dopamine D1 receptor. It is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide works by binding to and blocking the dopamine D1 receptor. This receptor is involved in the regulation of various physiological processes, including motor function, cognition, and reward. By blocking this receptor, this compound can alter the activity of dopamine in the brain, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can alter the release of dopamine in the brain, leading to changes in behavior and mood. It can also affect the activity of other neurotransmitters, such as serotonin and norepinephrine, which can further impact behavior and physiology.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of this compound is its complex synthesis method, which can make it difficult and expensive to obtain.
Future Directions
There are several future directions for research on N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders. Another area of interest is its role in the regulation of motor function, which could have implications for the treatment of Parkinson's disease. Additionally, further research is needed to understand the long-term effects of this compound on behavior and physiology.
Synthesis Methods
N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been used to study the role of the dopamine D1 receptor in various physiological and pathological processes, including addiction, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-14(2)18-11-17(25-21-18)12-20-19(24)15-5-4-8-23(13-15)16-6-9-22(3)10-7-16/h11,14-16H,4-10,12-13H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDDRHADSHTIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2CCCN(C2)C3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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